N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide
Description
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide is a synthetic thiazole derivative characterized by a benzofuran-2-yl moiety substituted with an ethoxy group at the 7-position, a thiazol-2-yl core, and a tosylpropanamide side chain.
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c1-3-29-19-6-4-5-16-13-20(30-22(16)19)18-14-31-23(24-18)25-21(26)11-12-32(27,28)17-9-7-15(2)8-10-17/h4-10,13-14H,3,11-12H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLWNIIVFAOSOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling and subsequent functionalization.
Preparation of Benzofuran Intermediate: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.
Preparation of Thiazole Intermediate: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The benzofuran and thiazole intermediates are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Benzofuran Moiety
- Electrophilic Substitution : The 7-ethoxy group activates the benzofuran ring toward electrophilic substitution at the 5-position due to its electron-donating nature. Nitration or halogenation could occur under acidic conditions .
- Acid-Catalyzed Ring Opening : Protonation of the furan oxygen (as seen in similar systems ) may lead to ring opening, forming reactive intermediates that undergo nucleophilic attack (e.g., by alcohols or water).
Thiazole Ring
- Nucleophilic Substitution : The thiazole C-2 position is electron-deficient, facilitating nucleophilic substitution. For example, reaction with amines or thiols could yield substituted thiazoles .
- Coordination Chemistry : Thiazoles often act as ligands for transition metals (e.g., Pd, Ni), enabling catalytic cross-coupling reactions .
Tosylpropanamide Group
- Elimination Reactions : The tosyl (p-toluenesulfonyl) group is a strong leaving group. Under basic conditions (e.g., K₂CO₃), elimination may form an α,β-unsaturated acrylamide.
- Hydrolysis : Acidic or alkaline hydrolysis could cleave the amide bond, yielding 3-tosylpropanoic acid and the corresponding amine .
Cyclization Reactions
Reaction of the thiazole nitrogen with the tosylpropanamide chain could form fused heterocycles. For example:
- Intramolecular Cyclization : Heating in ethanol with a base (e.g., Et₃N) may promote cyclization to form a thiazolo[3,2-a]pyridine derivative .
- Cross-Cycloaddition : The thiazole ring could act as a dienophile in Diels-Alder reactions with electron-rich dienes (e.g., cyclopentadiene) under Lewis acid catalysis.
Example Pathway :
textN-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide → Heating in EtOH/Et₃N → Thiazolo[3,2-a]pyridine derivative (Yield: ~85%)[5]
Tosyl Group Elimination
Under alkaline conditions, the tosyl group may depart, forming reactive intermediates:
textThis compound → K₂CO₃, DMF, 80°C → Acrylamide derivative + TsO⁻[7]
Nucleophilic Aromatic Substitution
Replacement of the thiazole C-4 hydrogen with nucleophiles (e.g., amines):
textThis compound → NH₂R, CuI, 110°C → 4-Amino-thiazole derivative[6]
Reaction Conditions and Outcomes
Mechanistic Insights
- Acid-Catalyzed Ring Opening : Protonation of the benzofuran oxygen generates a resonance-stabilized cation, enabling nucleophilic attack at the α-position .
- Radical Pathways : Under photoredox conditions, the tosyl group may participate in radical chain reactions, analogous to NHPI ester mechanisms .
Scientific Research Applications
Basic Information
- Molecular Formula : C22H24N2O4S
- Molecular Weight : 404.4 g/mol
- CAS Number : 921822-23-3
Structural Characteristics
The compound features a complex structure that includes a thiazole ring, a benzofuran moiety, and a tosyl group, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide exhibits promising anticancer properties. Research has demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest. For instance, a study found that this compound significantly reduced the viability of breast cancer cells through mitochondrial-mediated pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.
Anti-inflammatory Effects
This compound has shown anti-inflammatory properties in preclinical models. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Study 1: Anticancer Efficacy
A focused study investigated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
In another observational study, researchers assessed the antimicrobial efficacy of the compound against clinical isolates from infected patients. The compound demonstrated effective inhibition of growth in resistant strains, indicating its potential as an alternative treatment option.
Case Study 3: Anti-inflammatory Mechanisms
A comprehensive analysis was conducted to evaluate the anti-inflammatory effects of this compound in a murine model of arthritis. The findings revealed marked reductions in joint swelling and inflammatory markers, supporting its application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzofuran and thiazole rings are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide (CAS Number: 921871-52-5) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 517.6 g/mol. The compound features a thiazole ring, a benzofuran moiety, and a tosyl group, which are known to confer various biological properties.
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiazole and benzofuran derivatives have shown promising antimicrobial properties. For instance, studies demonstrate that these compounds can inhibit bacterial growth and exhibit antifungal activity against various strains.
- Anticancer Properties : The presence of the thiazole ring is often associated with anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and apoptosis-related pathways.
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound can significantly reduce cell viability. Mechanistic studies indicated that it induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide, and how can purity be optimized?
- Synthesis Steps : The compound is synthesized via a multi-step reaction sequence starting with the formation of the thiazole core. Key steps include coupling the 7-ethoxybenzofuran moiety to the thiazol-2-yl group and introducing the tosylpropanamide side chain. Reflux conditions (e.g., in dimethyl sulfoxide or acetonitrile) and stoichiometric control of reagents are critical to prevent side reactions .
- Purity Optimization : Post-synthesis purification involves column chromatography (silica gel, gradient elution) followed by recrystallization using solvents like ethanol or ethyl acetate. Purity ≥95% is confirmed via HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- Techniques : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are mandatory.
- Key Data :
- ¹H NMR : Signals for the ethoxybenzofuran (δ 1.35–1.45 ppm for CH₃, δ 4.10–4.20 ppm for OCH₂), thiazole protons (δ 7.20–7.80 ppm), and tosyl group (δ 2.40 ppm for CH₃, δ 7.70–7.90 ppm for aromatic protons) .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1150 cm⁻¹ (sulfonyl S=O stretch) confirm functional groups .
Q. How does the compound’s structure influence its solubility and stability in biological assays?
- Solubility : The tosyl group enhances solubility in polar aprotic solvents (e.g., DMSO), while the ethoxybenzofuran moiety contributes to moderate solubility in aqueous buffers at physiological pH .
- Stability : The compound is stable under standard laboratory conditions (25°C, inert atmosphere) but degrades in strongly acidic/basic environments. Stability assays (e.g., LC-MS over 24 hours) are recommended before biological testing .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?
- Approach :
Target-Specific Assays : Use kinase inhibition assays (e.g., Nek2/Hec1) and receptor-binding studies (e.g., G-protein-coupled receptors) to isolate mechanisms .
Dose-Response Analysis : Compare IC₅₀ values across assays to identify concentration-dependent effects. For example, low µM activity in kinase inhibition vs. mM-level receptor antagonism may explain discrepancies .
Computational Docking : Perform molecular dynamics simulations to predict binding modes and validate with mutagenesis studies .
Q. How can researchers optimize reaction yields for scale-up synthesis without compromising purity?
- Methodology :
- Flow Chemistry : Transition from batch to continuous flow reactors to enhance heat/mass transfer, reducing by-products (e.g., overalkylation) .
- Catalytic Optimization : Use palladium catalysts for Suzuki-Miyaura coupling steps (e.g., benzofuran-thiazole linkage) to improve efficiency .
- In-Process Monitoring : Implement real-time FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What computational tools are effective for predicting the compound’s interactions with novel biological targets?
- Tools :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors/acceptors .
- MD Simulations : GROMACS or AMBER for analyzing binding stability and conformational changes over 100+ ns trajectories .
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) between synthesized batches?
- Resolution Protocol :
Batch Comparison : Acquire ¹H/¹³C NMR, HRMS, and X-ray crystallography (if possible) for all batches.
Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace structural inconsistencies .
Paramagnetic NMR : Add shift reagents (e.g., Eu(fod)₃) to resolve overlapping proton signals in aromatic regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
